3-Phenoxyphenol

Thermochemistry Computational chemistry Materials science

3-Phenoxyphenol (C₁₂H₁₀O₂, MW 186.21), also known as m-phenoxyphenol or 3-hydroxydiphenyl ether, is a phenolic compound bearing a phenoxy substituent at the meta position of the phenol ring. As a member of the phenoxyphenol isomer family, it exhibits distinct thermodynamic stability, oxidative behavior, and byproduct formation profiles that differentiate it from its ortho- and para-substituted analogs.

Molecular Formula C12H10O2
Molecular Weight 186.21 g/mol
CAS No. 713-68-8
Cat. No. B1222215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenoxyphenol
CAS713-68-8
Molecular FormulaC12H10O2
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)O
InChIInChI=1S/C12H10O2/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9,13H
InChIKeyHBUCPZGYBSEEHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenoxyphenol (CAS 713-68-8): A Meta-Substituted Phenoxyphenol with Quantifiable Thermodynamic and Reactivity Differentiation


3-Phenoxyphenol (C₁₂H₁₀O₂, MW 186.21), also known as m-phenoxyphenol or 3-hydroxydiphenyl ether, is a phenolic compound bearing a phenoxy substituent at the meta position of the phenol ring . As a member of the phenoxyphenol isomer family, it exhibits distinct thermodynamic stability, oxidative behavior, and byproduct formation profiles that differentiate it from its ortho- and para-substituted analogs [1]. These quantifiable differences carry direct implications for applications spanning high-temperature materials, disinfection chemistry, and antioxidant formulations.

Why 3-Phenoxyphenol Cannot Be Interchanged with 4-Phenoxyphenol or Other Phenoxyphenol Isomers


The meta-phenoxy substitution in 3-phenoxyphenol produces a substantially different thermodynamic and physicochemical profile compared to the para isomer (4-phenoxyphenol) and the ortho isomer (2-phenoxyphenol). These differences are not merely academic: the standard molar enthalpy of formation in the gas phase diverges by several kJ/mol between isomers [1], the melting point differs by approximately 40 °C (3-isomer: 41–42 °C vs. 4-isomer: 80–84 °C) [2], and the O–H bond dissociation enthalpy—a direct predictor of radical-scavenging antioxidant capacity—varies measurably between positional isomers [1]. Furthermore, 3-phenoxyphenol undergoes air oxidation to 3-phenoxybenzoic acid, a transformation pathway not shared by the 4-isomer under identical ambient conditions , and its behavior during water chlorination yields a distinct profile of iodinated and chlorinated polymeric phenolic disinfection byproducts . These orthogonal differences mean that substituting one isomer for another without experimental validation risks altering reaction thermodynamics, product distribution, and functional performance.

Quantitative Differentiation of 3-Phenoxyphenol Against Closest Analogs: A Procurement-Relevant Evidence Guide


Gas-Phase Enthalpy of Formation: 3-Phenoxyphenol Is Thermodynamically More Stable Than 4-Phenoxyphenol

A combined calorimetric and computational study by Ribeiro da Silva et al. (J. Org. Chem. 2011) directly determined the standard molar enthalpies of formation in the gas phase for both 3-phenoxyphenol and 4-phenoxyphenol using combustion calorimetry and Calvet microcalorimetry (for 3-isomer) or Knudsen effusion (for 4-isomer) [1]. The experimental gas-phase ΔfH°m(g) for 3-phenoxyphenol was found to be more negative (i.e., thermodynamically more stable) than that of 4-phenoxyphenol by several kJ/mol. High-level G3(MP2)//B3LYP calculations corroborated the experimental ranking and provided confidence for estimates of the unstudied 2-phenoxyphenol isomer [1].

Thermochemistry Computational chemistry Materials science

O–H Bond Dissociation Enthalpy: A Computational Predictor of Radical-Scavenging Antioxidant Potency

The same thermochemical study [1] extended the G3(MP2)//B3LYP calculations to derive O–H bond dissociation enthalpies (BDEs) for 3-phenoxyphenol, 4-phenoxyphenol, and the computationally estimated 2-phenoxyphenol. O–H BDE is the key molecular descriptor governing hydrogen-atom-transfer (HAT) radical-scavenging activity: a lower BDE indicates a weaker O–H bond and thus greater inherent antioxidant potential. The study reported distinct BDE values for the meta and para isomers, providing a quantitative, structure-based ranking of antioxidant capacity that is independent of assay variability [1].

Antioxidant activity Bond dissociation energy Computational prediction

Air Oxidation Pathway: 3-Phenoxyphenol Selectively Forms 3-Phenoxybenzoic Acid

3-Phenoxyphenol undergoes oxidation by air to form 3-phenoxybenzoic acid, a transformation documented in supplier technical documentation . This oxidative pathway is structurally specific to the meta isomer: the phenolic –OH at the meta position relative to the diphenyl ether oxygen is oxidized to the carboxylic acid while the phenoxy bridge remains intact. 4-Phenoxyphenol (hydroquinone monophenyl ether) lacks this same oxidation trajectory because its para-OH is directly conjugated to the ether oxygen, altering its redox behavior [1]. The 3-phenoxybenzoic acid product is itself a high-value analytical standard and metabolite marker for pyrethroid insecticide exposure [2].

Oxidative stability Environmental fate Synthetic intermediate

Physical State Differentiation for Formulation Handling: 3-Phenoxyphenol Is a Liquid at Mild Ambient Temperatures

The melting points of the phenoxyphenol isomers differ substantially, with direct implications for handling, formulation, and processing. 3-Phenoxyphenol melts at 41–42 °C , existing as a clear pale yellow liquid at mildly elevated temperatures or under standard laboratory conditions, whereas 4-phenoxyphenol is a crystalline solid melting at 80–84 °C [1] and 2-phenoxyphenol melts at approximately 134 °C . This ~40 °C melting point depression of the meta isomer relative to the para isomer, and nearly 100 °C relative to the ortho isomer, means 3-phenoxyphenol can be processed as a liquid without elevated-temperature equipment in many settings.

Formulation science Process chemistry Physical properties

Evidence-Backed Application Scenarios Where 3-Phenoxyphenol Demonstrates Selection Advantage


High-Temperature Antioxidant Formulations for Lubricants and Polymers

The experimentally determined greater thermodynamic stability of 3-phenoxyphenol versus 4-phenoxyphenol [1], combined with computationally predicted O–H bond dissociation enthalpy values that inform radical-scavenging capacity [1], position 3-phenoxyphenol as a rationally selectable phenolic antioxidant precursor. US Patent US5219477 explicitly claims antioxidant-containing cyclophosphazene compositions incorporating bis(3-phenoxyphenol) as a preferred fluorinated phenoxy moiety [2], confirming industrial recognition of the meta isomer's suitability for high-temperature lubricant and polymer stabilization applications.

Synthesis of 3-Phenoxybenzoic Acid as a Pyrethroid Metabolite Analytical Standard

3-Phenoxyphenol undergoes selective air oxidation to 3-phenoxybenzoic acid (3PBA) . 3PBA is a common urinary metabolite used for biomonitoring human exposure to over 20 synthetic pyrethroid insecticides [3]. Laboratories engaged in environmental health studies or pesticide exposure assessment should procure 3-phenoxyphenol as a synthetic precursor to 3PBA, leveraging the meta-specific oxidation pathway that is not available from 4-phenoxyphenol.

Disinfection Byproduct Research and Water Treatment Safety Assessment

3-Phenoxyphenol generates iodinated and chlorinated polymeric phenolic disinfection byproducts (DBPs) during chlorination disinfection . This specific DBP formation profile is relevant for water treatment facilities and environmental fate researchers studying the secondary risks of phenolic contaminants. Unlike the para isomer, the meta-phenoxy substitution pattern leads to a distinct set of halogenated polymeric products, making authentic 3-phenoxyphenol essential for method development and byproduct identification studies.

Liquid-Phase Process Chemistry and Continuous-Flow Synthesis

With a melting point of 41–42 °C , 3-phenoxyphenol exists as a liquid under mild warming conditions, in contrast to the crystalline solid 4-phenoxyphenol (mp 80–84 °C) [4] and 2-phenoxyphenol (mp ~134 °C) . This physical state advantage makes 3-phenoxyphenol the preferred isomer for liquid-phase reactions, solvent-free formulations, and continuous-flow processing where handling of solid reagents requires additional dissolution steps, heating equipment, or solvent introduction.

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